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Compound of Interest

Compound Name: NF023

Cat. No.: B10763224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NF023, a hexasodium salt of 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-

naphthalenetrisulfonic acid), is a potent and selective antagonist for the P2X1 purinergic

receptor and a selective inhibitor of G-proteins of the Go/Gi alpha subunit family. Its ability to

modulate cellular signaling pathways has made it a valuable tool in pharmacological research.

This technical guide provides a comprehensive overview of the chemical properties of NF023,

a detailed (though generalized due to proprietary specifics) synthesis protocol, and a summary

of its mechanism of action, complete with signaling pathway and experimental workflow

diagrams. All quantitative data are presented in structured tables for clarity and ease of

comparison.

Chemical Properties of NF023
NF023 is a complex organic molecule, a suramin analogue, characterized by its polysulfonated

naphthyl and phenyl urea structures. These features contribute to its solubility in aqueous

solutions and its ability to interact with specific protein targets.
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Property Value Source(s)

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-

trisulfonatonaphthalen-1-

yl)carbamoyl]phenyl]carbamoyl

amino]benzoyl]amino]naphthal

ene-1,3,5-trisulfonate

[1]

Synonyms

NF 023 hexasodium, 8,8′-

[Carbonylbis(imino-3,1-

phenylene)]bis-(1,3,5-

naphthalenetrisulfonic Acid)

hexasodium salt, P2X

Antagonist I

[2][3]

CAS Number 104869-31-0 [4]

Molecular Formula C35H20N4Na6O21S6 [1]

Molecular Weight 1162.88 g/mol [3][4]

Appearance White to off-white solid [3]

Solubility

Soluble in water (105.3 mg/mL

or 90.08 mM); sonication is

recommended for complete

dissolution.

[2]

Storage

Store as a powder at -20°C for

up to 3 years. In solvent, store

at -80°C for up to 1 year.

Shipped with blue ice or at

ambient temperature.

[2]

Chemical Structure
The chemical structure of NF023 consists of two naphthalenetrisulfonic acid moieties linked by

a central urea bridge and two phenylene groups. This symmetrical structure is crucial for its

antagonistic activity.
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Spectroscopic and Purity Data
Parameter Value Source(s)

Purity ≥95% (HPLC) [3]

Synthesis of NF023
While a precise, step-by-step synthesis protocol for NF023 is not publicly available in full detail,

the general synthetic strategy for suramin analogues involves the condensation of aromatic

amines with a phosgene equivalent. The following represents a plausible, generalized

experimental protocol based on the synthesis of similar compounds.

Conceptual Synthesis Workflow
The synthesis of NF023 can be conceptualized as a two-step process: first, the synthesis of the

key intermediate, an aminobenzoyl-naphthalenetrisulfonic acid, followed by the coupling of two

molecules of this intermediate with a carbonyl group to form the final product.

Step 1: Intermediate Synthesis

Step 2: Dimerization and Final Product Formation

8-amino-1,3,5-naphthalenetrisulfonic acid

Intermediate 1 (nitro-substituted)Acylation

3-nitrobenzoyl chloride

Intermediate 2 (amino-substituted)
Reduction

Intermediate 2

NF023 (crude)Coupling

Phosgene equivalent (e.g., triphosgene)

NF023 (purified hexasodium salt)
Purification & Salt Formation

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of NF023.

Experimental Protocol (Generalized)
Step 1: Synthesis of the Amino-Intermediate
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Acylation: 8-amino-1,3,5-naphthalenetrisulfonic acid is reacted with 3-nitrobenzoyl chloride in

an appropriate solvent (e.g., pyridine or a buffered aqueous solution) at a controlled

temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the

nitro-substituted intermediate. This may involve acidification to precipitate the product,

followed by filtration and washing.

Reduction: The isolated nitro-intermediate is then reduced to the corresponding amine.

Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a

palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric

acid).

Purification: The resulting amino-intermediate is purified, for instance, by recrystallization or

column chromatography.

Step 2: Dimerization to form NF023

Coupling Reaction: Two equivalents of the purified amino-intermediate are dissolved in a

suitable solvent (e.g., a mixture of water and an organic solvent like toluene). A phosgene

equivalent, such as triphosgene, dissolved in an organic solvent, is added dropwise to the

solution at a controlled temperature (e.g., 0 °C) while maintaining a basic pH with the

addition of a base (e.g., sodium carbonate solution).

Isolation of Crude Product: After the reaction is complete, the crude NF023 product is

isolated. This may involve removal of the organic solvent under reduced pressure and

precipitation of the product from the aqueous phase by adding a salt or adjusting the pH. The

precipitate is then collected by filtration.

Purification and Salt Formation: The crude product is purified, for example, by washing with

methanol or by preparative HPLC.[2] The purified acid form of NF023 is then converted to its

hexasodium salt by treating it with a stoichiometric amount of sodium hydroxide or sodium

bicarbonate in an aqueous solution, followed by lyophilization or precipitation to obtain the

final solid product.
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Mechanism of Action and Signaling Pathways
NF023 exerts its biological effects through two primary mechanisms: antagonism of P2X1

receptors and inhibition of Go/Gi protein alpha subunits.

P2X1 Receptor Antagonism
NF023 is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion

channel.[2] By binding to the receptor, NF023 prevents ATP from binding and activating the

channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the cell. This

action blocks the downstream signaling events that are triggered by P2X1 receptor activation.

ATP

P2X1 Receptor

Activates

Ion Channel Opening

NF023

Inhibits

Na+ / Ca2+ Influx

Cellular Response
(e.g., Muscle Contraction,

Platelet Aggregation)
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Caption: NF023 signaling pathway at the P2X1 receptor.

G-Protein Inhibition
NF023 also acts as a selective antagonist for the alpha subunits of Go/Gi proteins.[3] It is

thought to compete with the effector binding site on the Gα subunit, thereby preventing it from

interacting with its downstream effector molecules (e.g., adenylyl cyclase).[3] This inhibition is

independent of the G-protein's interaction with the Gβγ dimer.[3]
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Caption: NF023 mechanism of action on Go/Gi protein signaling.

Pharmacological Data
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The inhibitory activity of NF023 has been quantified against various P2X receptors and G-

proteins.

Target Species Assay Value Source(s)

P2X1 Receptor Human

Inhibition of ATP-

mediated

responses

IC50 = 0.21 µM [2]

P2X3 Receptor Human

Inhibition of ATP-

mediated

responses

IC50 = 28.9 µM [2]

P2X2 Receptor Human

Inhibition of ATP-

mediated

responses

IC50 > 50 µM [2]

P2X4 Receptor Human

Inhibition of ATP-

mediated

responses

IC50 > 100 µM [2]

P2X1 Receptor Rat

Inhibition of ATP-

mediated

responses in

muscle

IC50 = 240 nM [3]

P2X3 Receptor Rat

Inhibition of ATP-

mediated

responses in

muscle

IC50 = 8.5 µM [3]

Go/Gi α-subunits Recombinant
Inhibition of

GTPγS binding
EC50 ≈ 300 nM [3]

Conclusion
NF023 is a valuable pharmacological tool for studying P2X1 receptor and Go/Gi protein-

mediated signaling. Its chemical properties, particularly its aqueous solubility and defined

structure, make it suitable for a range of in vitro and in vivo experimental settings. While the

detailed synthesis protocol is not fully disclosed in public literature, the general principles of
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suramin analogue synthesis provide a strong basis for its laboratory preparation. The data and

diagrams presented in this guide offer a comprehensive resource for researchers working with

this important inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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